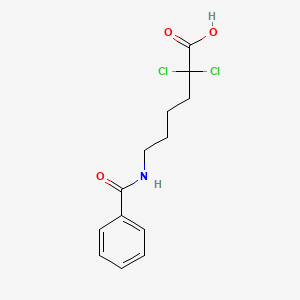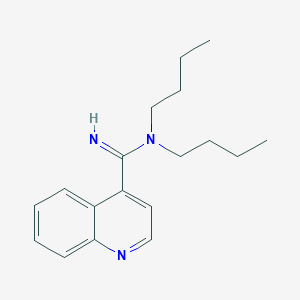![molecular formula C54H110N4O2 B14007059 N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide CAS No. 79692-29-8](/img/structure/B14007059.png)
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- is a complex organic compound with the molecular formula C36H72N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- typically involves the reaction of hexadecanamide with 1,4-butanediyl bis(diethylamino) butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification through recrystallization or chromatography to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cell signaling and as a bioactive molecule.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- involves its interaction with specific molecular targets and pathways. It may act on cell membrane receptors or enzymes, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: A primary fatty acid amide with similar structural features but lacking the butanediylbis and diethylamino groups.
Palmitamide: Another fatty acid amide with a simpler structure.
N,N’-1,4-Butanediyldihexadecanamide: A compound with a similar backbone but different substituents.
Uniqueness
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- is unique due to its complex structure, which imparts specific chemical and biological properties.
Properties
CAS No. |
79692-29-8 |
|---|---|
Molecular Formula |
C54H110N4O2 |
Molecular Weight |
847.5 g/mol |
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide |
InChI |
InChI=1S/C54H110N4O2/c1-9-15-17-19-21-23-25-27-29-31-33-35-37-45-53(59)57(51(7)43-41-47-55(11-3)12-4)49-39-40-50-58(52(8)44-42-48-56(13-5)14-6)54(60)46-38-36-34-32-30-28-26-24-22-20-18-16-10-2/h51-52H,9-50H2,1-8H3 |
InChI Key |
WSGDAVWDRROZKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCCCN(C(C)CCCN(CC)CC)C(=O)CCCCCCCCCCCCCCC)C(C)CCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


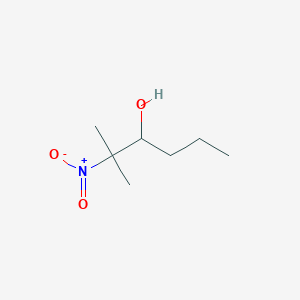
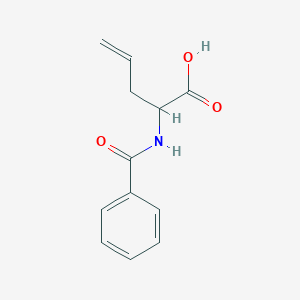
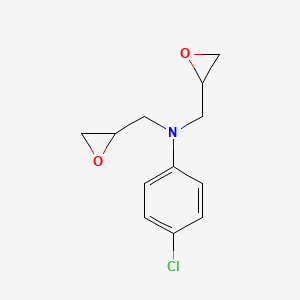
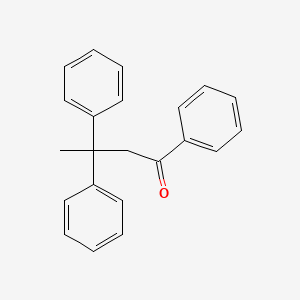
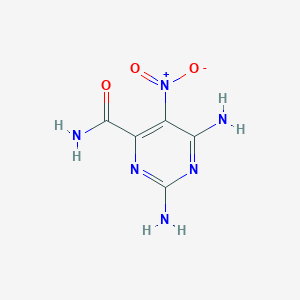
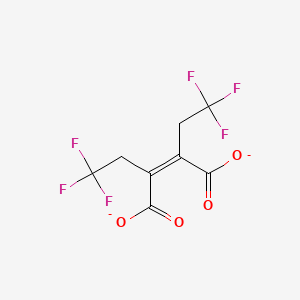
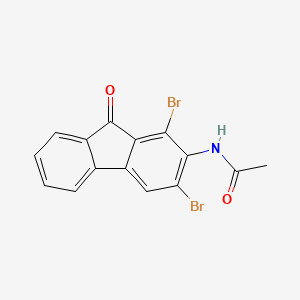
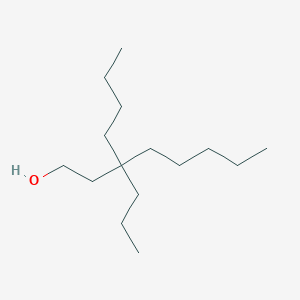

![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
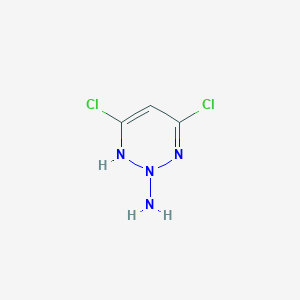
![Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B14007016.png)
